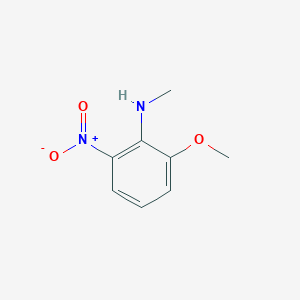

2-Methoxy-N-methyl-6-nitroaniline

説明

2-Methoxy-N-methyl-6-nitroaniline is a compound with the molecular formula C7H8N2O2 . It is useful in organic synthesis and is often used in the production of dyes and metabolites .

Synthesis Analysis

The synthesis of 2-Methoxy-N-methyl-6-nitroaniline involves several stages. The first stage involves the reaction of 2-aminotoluene-5-sulfonic acid with acetic acid and zinc (II) oxide at 80 degrees Celsius for 4 hours. The second stage involves the reaction with nitric acid at 10 - 12 degrees Celsius for 2 hours. The final stage involves the reaction with hydrogen chloride in water at 100 degrees Celsius for 1 hour .Molecular Structure Analysis

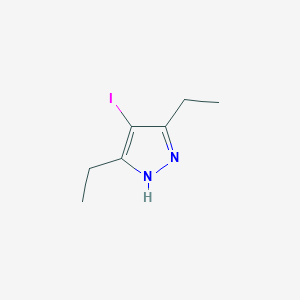

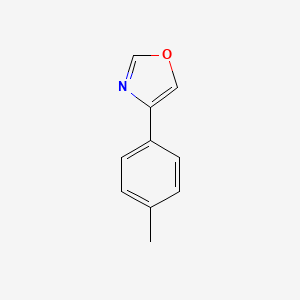

The molecular structure of 2-Methoxy-N-methyl-6-nitroaniline can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

2-Methoxy-N-methyl-6-nitroaniline is sensitive to prolonged exposure to air and is insoluble in water . It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers .Physical And Chemical Properties Analysis

2-Methoxy-N-methyl-6-nitroaniline is described as orange-yellow prisms or brown granular powder . It is sensitive to prolonged exposure to air and is insoluble in water . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.科学的研究の応用

Pharmaceutical Research

2-Methoxy-N-methyl-6-nitroaniline may serve as a precursor in the synthesis of various pharmaceutical compounds. Its nitro group can be transformed into an amine, which is a functional group commonly found in drugs . This transformation can be crucial for creating compounds with potential therapeutic effects.

Material Science

In material science, this compound could be used in the development of novel materials with specific optical properties. For instance, its derivatives are studied for their potential use in photorefractive polymers, which are important for holographic imaging and integrated optics .

Chemical Synthesis

This compound is valuable in organic synthesis, particularly as an intermediate in multistep synthesis processes. Its presence in a molecular structure can influence the direction of subsequent substitutions, which is essential for constructing complex molecules .

Analytical Chemistry

2-Methoxy-N-methyl-6-nitroaniline might be used as a chromophore in analytical studies due to its absorption spectrum. It can help in the determination of other compounds, such as catechol derivatives, during synthesis .

Dye and Pigment Industry

The compound’s derivatives are used in the dyeing processes of the textile industry, serving as intermediates in the synthesis of azo dyes and pigments. These are essential for producing vibrant colors in fabrics and other materials .

Environmental Applications

While specific environmental applications for 2-Methoxy-N-methyl-6-nitroaniline are not directly mentioned, related nitro compounds are known to be significant in environmental chemistry. They can be involved in processes such as the degradation of organic pollutants or serving as indicators of environmental contamination .

Biochemistry

In biochemistry, nitroaniline derivatives can be used to study enzyme kinetics and mechanisms. They can act as substrates or inhibitors for various enzymes, providing insights into enzyme function and structure .

Industrial Uses

Industrially, compounds like 2-Methoxy-N-methyl-6-nitroaniline can be utilized in the manufacturing of products that require specific chemical properties, such as solvatochromic dyes for color-changing applications .

Safety and Hazards

2-Methoxy-N-methyl-6-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

Nitroanilines, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Nitroanilines are typically involved in electrophilic aromatic substitution reactions . The nitro group is a meta-directing group, meaning it directs incoming electrophiles to the positions meta to itself on the aromatic ring .

Biochemical Pathways

Nitroanilines can potentially affect various biochemical pathways due to their reactivity .

Pharmacokinetics

The compound’s molecular weight (18218 g/mol) suggests that it may have good bioavailability.

Result of Action

Nitroanilines can potentially cause various cellular changes due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-N-methyl-6-nitroaniline. For instance, the compound is sensitive to prolonged exposure to air . Moreover, its reactivity can be influenced by the pH and temperature of its environment .

特性

IUPAC Name |

2-methoxy-N-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-8-6(10(11)12)4-3-5-7(8)13-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHKYOVNCNDWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633212 | |

| Record name | 2-Methoxy-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-N-methyl-6-nitroaniline | |

CAS RN |

410092-91-0 | |

| Record name | 2-Methoxy-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)